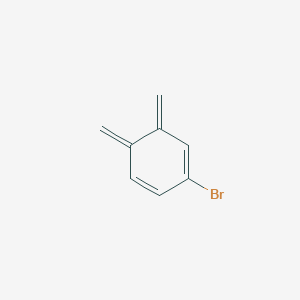
2-Bromo-5,6-dimethylidenecyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6-dimethylidenecyclohexa-1,3-diene is a unique organic compound characterized by its bromine substitution and conjugated diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dimethylidenecyclohexa-1,3-diene typically involves the bromination of 5,6-dimethylidenecyclohexa-1,3-diene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dimethylidenecyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include hydrogen halides (e.g., HBr) and halogens (e.g., Br2).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other functional groups.
Major Products
Electrophilic Addition: The major products are typically 1,2- or 1,4-addition products, depending on the reaction conditions and the stability of the intermediate carbocations.
Nucleophilic Substitution: The products vary based on the nucleophile used, resulting in a wide range of substituted cyclohexadiene derivatives.
Scientific Research Applications
2-Bromo-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dimethylidenecyclohexa-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition. The conjugated diene system allows for delocalization of positive charge, which stabilizes the intermediate and directs the regioselectivity of the reaction . In nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the carbon atom .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylidenecyclohexa-1,3-diene: Lacks the bromine substitution but shares the conjugated diene structure.
o-Quinodimethane: Another conjugated diene with similar reactivity patterns.
Uniqueness
2-Bromo-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides additional synthetic versatility compared to its non-brominated counterparts .
Properties
CAS No. |
917573-97-8 |
|---|---|
Molecular Formula |
C8H7Br |
Molecular Weight |
183.04 g/mol |
IUPAC Name |
2-bromo-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C8H7Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H2 |
InChI Key |
DIHZGVDPRFTKJH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=CC1=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
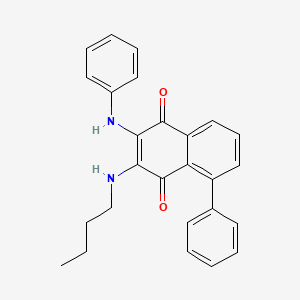
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)
![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
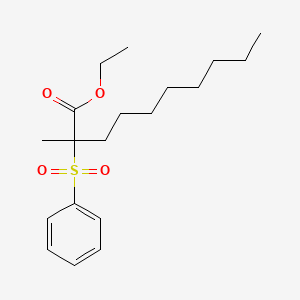
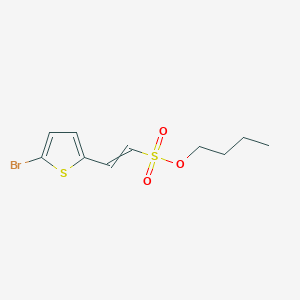
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

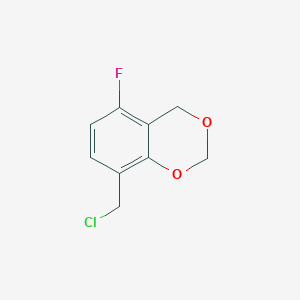
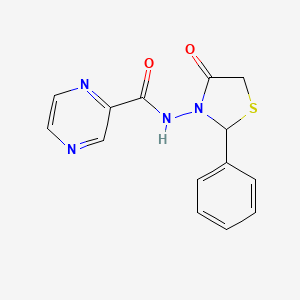
![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
